molecular formula C17H15NO4 B3160408 1-(4-phenoxybenzoyl)azetidine-3-carboxylic Acid CAS No. 866042-45-7

1-(4-phenoxybenzoyl)azetidine-3-carboxylic Acid

Cat. No.: B3160408
CAS No.: 866042-45-7
M. Wt: 297.3 g/mol
InChI Key: CMQNFJJSQIBEFJ-UHFFFAOYSA-N
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Description

1-(4-Phenoxybenzoyl)azetidine-3-carboxylic acid is a synthetic azetidine derivative characterized by a central azetidine-3-carboxylic acid scaffold substituted with a 4-phenoxybenzoyl group. Azetidine derivatives are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target binding specificity and metabolic stability compared to larger heterocycles like piperidines or pyrrolidines . The carboxylic acid group at the 3-position of the azetidine ring is a common pharmacophore in sphingosine-1-phosphate (S1P) receptor modulators and other therapeutic agents targeting inflammatory and autoimmune diseases .

Properties

IUPAC Name

1-(4-phenoxybenzoyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(18-10-13(11-18)17(20)21)12-6-8-15(9-7-12)22-14-4-2-1-3-5-14/h1-9,13H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQNFJJSQIBEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241609
Record name 1-(4-Phenoxybenzoyl)-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-45-7
Record name 1-(4-Phenoxybenzoyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Phenoxybenzoyl)-3-azetidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(4-phenoxybenzoyl)azetidine-3-carboxylic acid typically involves the reaction of 4-phenoxybenzoyl chloride with azetidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(4-Phenoxybenzoyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted azetidines and benzoyl derivatives .

Scientific Research Applications

1-(4-Phenoxybenzoyl)azetidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-phenoxybenzoyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The azetidine ring’s ring strain makes it highly reactive, allowing it to interact with various biological molecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its potential biological activities.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl, fluoro) enhance metabolic stability and binding affinity to targets like S1P receptors by modulating electronic density .
  • Heterocyclic Moieties (oxadiazole, benzothiazole) improve solubility and mimic bioisosteric interactions.

Key Observations :

  • Reductive Amination (using NaBH3CN or NaBH(OAc)3) is a versatile method for introducing benzyl groups to the azetidine core, though yields are moderate (45–70%) due to steric hindrance from bulky substituents .

Key Observations :

  • S1P1 Agonists (e.g., quinolinone derivatives) show high efficacy in autoimmune models, though off-target effects on S1P3 remain a concern .
  • EDG Receptor Antagonists (e.g., hemifumarate salt) demonstrate sustained efficacy in lymphocyte-mediated diseases due to pseudoirreversible binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-phenoxybenzoyl)azetidine-3-carboxylic Acid
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1-(4-phenoxybenzoyl)azetidine-3-carboxylic Acid

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